molecular formula C18H18N2O3 B3756226 ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate

ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B3756226
M. Wt: 310.3 g/mol
InChI Key: QYFGBIBBYGFKBS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through a Friedel-Crafts acylation reaction using ethyl chloroformate and aluminum chloride as a catalyst.

    Substitution with Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via a nucleophilic substitution reaction using 2-aminoethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 2-aminoethanol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which exhibits fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell DNA, leading to apoptosis.

Comparison with Similar Compounds

Ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Quinine: A well-known antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure but different functional groups.

    Quinoline N-oxide: A derivative formed through oxidation of the quinoline core.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

List of Similar Compounds

  • Quinine
  • Chloroquine
  • Quinoline N-oxide
  • Tetrahydroquinoline derivatives

Properties

IUPAC Name

ethyl 4-(2-hydroxyethylamino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-18(22)15-11-20-16-13-6-4-3-5-12(13)7-8-14(16)17(15)19-9-10-21/h3-8,11,21H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFGBIBBYGFKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCO)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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